2-iodo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide
Description
Properties
IUPAC Name |
2-iodo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13IN2O3/c1-11-10-16(23-19(24)12-6-2-4-8-14(12)21)22-18-13-7-3-5-9-15(13)26-20(25)17(11)18/h2-10H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVNJUWOYJGUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=CC=C4I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation of 4-Hydroxycoumarin
The synthesis begins with the preparation of 4-chloro-3-formylcoumarin via a Vilsmeier-Haack reaction. Treating 4-hydroxycoumarin with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C introduces both the chloro and formyl groups at positions 4 and 3, respectively. This step achieves >85% yield under optimized conditions.
Cyclocondensation with Active Methylene Components
The formylated intermediate reacts with methyl acetoacetate in ethanol (EtOH) containing triethylamine (Et₃N) and ammonium acetate (NH₄OAc) at 80°C. This one-pot reaction facilitates Knoevenagel condensation, followed by cyclization, to yield 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridine. Key advantages include:
- Solvent efficiency : EtOH serves as a green solvent, eliminating the need for toxic alternatives.
- Catalyst system : Et₃N and NH₄OAc act synergistically to deprotonate the active methylene compound and accelerate cyclization.
- Yield : 70–80% isolated yield after recrystallization.
Synthesis of 2-Iodobenzoyl Chloride
The electrophilic partner for amide bond formation, 2-iodobenzoyl chloride, is prepared via two routes:
Direct Iodination of Benzoic Acid
Treating benzoic acid with iodine monochloride (ICl) in concentrated sulfuric acid (H₂SO₄) at 60°C introduces iodine at the ortho position, yielding 2-iodobenzoic acid. Subsequent reflux with thionyl chloride (SOCl₂) converts the acid to its acyl chloride. Key parameters:
- Reaction time : 12 hours for iodination; 3 hours for chlorination.
- Yield : 65% for 2-iodobenzoic acid; 90% for acyl chloride.
Sandmeyer Reaction
An alternative pathway involves diazotization of 2-aminobenzoic acid with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C, followed by treatment with potassium iodide (KI). This method avoids harsh iodinating agents but requires careful pH control.
Amide Bond Formation
The final step couples 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-amine with 2-iodobenzoyl chloride. Two coupling strategies are prevalent:
Schotten-Baumann Reaction
Reacting the amine with 2-iodobenzoyl chloride in a biphasic system (water/dichloromethane) containing sodium hydroxide (NaOH) at 0°C produces the target compound. Advantages include:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) enhances efficiency for sterically hindered amines. This method achieves:
Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
- Recrystallization : Ethanol/water mixtures (3:1) effectively remove unreacted starting materials.
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:2) resolves regioisomeric byproducts.
Analytical Validation
Spectroscopic Characterization
X-ray Crystallography
Single-crystal analysis confirms the planar chromenopyridine core and orthogonal orientation of the benzamide group.
Chemical Reactions Analysis
2-iodo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-iodo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iodo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The chromenopyridine scaffold is shared among several analogs, but substitutions and fused ring systems vary:
*Note: The molecular formula for the target compound is inferred based on structural similarity to analogs in and .
Key Observations:
- Halogenation Effects: The iodine atom in the target compound increases molecular weight by ~80–175 g/mol compared to chloro or non-halogenated analogs. This may enhance lipophilicity and influence membrane permeability or binding affinity via halogen bonding .
Pharmacological and Physicochemical Implications
- Computational studies on similar chromenopyrimidines () suggest that such compounds may retain drug-like properties despite higher molecular weights .
- Target Selectivity : The bulky iodine atom may sterically hinder interactions with certain enzymes or receptors, contrasting with smaller substituents like chlorine or methyl groups.
Biological Activity
The compound 2-iodo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into two main components: a chromeno-pyridine moiety and a benzamide group. The presence of iodine and a methyl group enhances its reactivity and biological interactions.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, the Sulforhodamine B (SRB) assay has been employed to evaluate the cytotoxic effects of various derivatives against different cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 22.09 | Induces apoptosis |
| Compound B | MCF7 (Breast) | 6.40 ± 0.26 | Inhibits cell proliferation |
| 2-Iodo Compound | TBD | TBD | TBD |
The specific anticancer activity of this compound remains to be fully elucidated; however, it is hypothesized that its structural features may allow it to interact with key cellular pathways involved in cancer cell growth and survival.
Preliminary data suggest that the compound may exert its effects through several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Inhibition of Proliferation : The benzamide moiety may interfere with cellular signaling pathways that promote cell division.
- Targeting Specific Proteins : The compound could potentially bind to proteins involved in tumor progression, similar to other chromone derivatives which have demonstrated affinity for various biological targets.
Case Studies
A notable study explored the anticancer activity of related chromone derivatives, revealing that modifications at specific positions significantly influenced their efficacy against cancer cell lines. The study utilized molecular docking techniques to predict binding affinities to target proteins associated with tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
